molecular formula C11H12N2O B8659110 N-Methyl-N-propargyl-2-aminobenzamide

N-Methyl-N-propargyl-2-aminobenzamide

Cat. No.: B8659110
M. Wt: 188.23 g/mol
InChI Key: YXISPEOWJNRAPH-UHFFFAOYSA-N
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Description

N-Methyl-N-propargyl-2-aminobenzamide is a benzamide derivative characterized by a benzamide core substituted with an N-methyl group and an N-propargyl moiety. The propargyl group is a notable structural feature shared with bioactive compounds like IM-24, a selective monoamine oxidase A (MAO A) inhibitor and serotonin uptake modulator .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-amino-N-methyl-N-prop-2-ynylbenzamide

InChI

InChI=1S/C11H12N2O/c1-3-8-13(2)11(14)9-6-4-5-7-10(9)12/h1,4-7H,8,12H2,2H3

InChI Key

YXISPEOWJNRAPH-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C(=O)C1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The propargyl group in both this compound and IM-24 is associated with MAO inhibition, a critical mechanism in antidepressant activity .
  • Core structure divergence: IM-24’s indolylmethylamine core contrasts with the benzamide backbone of this compound, likely leading to differences in target specificity and potency.
  • Functional group roles : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables catalytic applications, whereas the propargyl group in pharmacological analogues enhances neurotransmitter modulation .

Biochemical Properties

  • MAO Inhibition: IM-24 exhibits selective MAO A inhibition (70% reduction in 5HT2 receptors) without affecting intestinal MAO B, suggesting that propargyl-substituted compounds may favor MAO A selectivity . This compound’s propargyl group positions it as a candidate for similar activity, though empirical validation is needed.
  • Neurotransmitter Uptake : IM-24 weakly inhibits serotonin (5HT) uptake compared to tricyclic antidepressants (e.g., paroxetine), implying that benzamide derivatives with propargyl groups may require structural optimization for enhanced efficacy .

Pharmacological Activities

  • This compound’s benzamide core may confer improved metabolic stability over indole derivatives, though this remains speculative .
  • Selectivity Profiles : Unlike IM-24, which spares intestinal MAO B, benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are inert in neurological pathways, emphasizing the role of substituents in determining biological vs. catalytic utility .

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